
Triethylene glycol dicaprylate
説明
Triethylene glycol dicaprylate is not directly mentioned in the provided papers. However, the papers discuss derivatives and related compounds of triethylene glycol (TEG), which can provide insights into the chemical behavior and properties that might be relevant to triethylene glycol dicaprylate. For instance, the synthesis of cationic poly(acrylate ionic liquid)s with a TEG spacer indicates the versatility of TEG in forming polymers with enhanced ionic conductivity . Additionally, the synthesis of a novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid suggests that TEG derivatives can be functionalized to create efficient catalysts for organic reactions . The structural analysis of two TEG derivatives further demonstrates the ability of TEG to form complex structures with various intermolecular interactions .
Synthesis Analysis
The synthesis of TEG-based compounds involves several steps, including polymerization and post-polymerization modifications. In one study, a chloride-functionalized polyacrylate precursor is synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization of a TEG-based chloride-functionalized acrylate . This precursor is then modified through azidation, copper-catalyzed azide–alkyne cycloaddition, and alkylation to form a poly(acrylate ionic liquid) . Another synthesis approach involves grafting poly(ethylene glycol) to a triethylamine functionalized dicationic ionic liquid, which is then used as a catalyst . These methods highlight the synthetic flexibility of TEG derivatives.
Molecular Structure Analysis
The molecular structure of TEG derivatives is characterized using various analytical techniques. For instance, 1H NMR, 13C NMR, FT-IR, and X-ray single-crystal diffraction are used to determine the structure of synthesized TEG derivatives . The X-ray diffraction analysis reveals that one of the TEG derivatives has a sigmoid conformation due to intramolecular C-H···π interactions, leading to a 3D network structure . Another derivative forms a 2D network structure through C-H···O hydrogen bonds . These findings illustrate the complex molecular geometries that TEG derivatives can adopt.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving triethylene glycol dicaprylate. However, they do describe the use of TEG-based compounds in catalyzing the synthesis of other chemicals. For example, a TEG-grafted dicationic ionic liquid is used as a catalyst for the synthesis of 2-amino-2-chromene derivatives, demonstrating the compound's catalytic capabilities and potential applications in green chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of TEG derivatives are characterized using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and broadband dielectric spectroscopy (BDS). One study reports that a well-defined PTIL derivative exhibits a low glass transition temperature, high thermal stability, and high anhydrous ionic conductivity . These properties are crucial for applications in areas such as electrolytes for energy devices. The host-guest chemistry between a TEG derivative and β-cyclodextrin is also investigated, revealing the stoichiometry and association constant of the complex .
科学的研究の応用
Dental Resin Monomers
- Scientific Field : Dentistry .
- Application Summary : TEGDMA is often used in dental restorative materials. It is leached due to insufficient polymerization and contacts cells of the oral cavity .
- Methods of Application : The study utilized primary human melanocytes from lightly pigmented foreskin as a representative model of oral melanocytes .
- Results : TEGDMA induced higher cytotoxicity than HEMA and significant morphological alterations in melanocytes at the lowest concentration of 0.25 mM onwards .
Hydrogel Nanoparticles
- Scientific Field : Chemical and Biomolecular Engineering .
- Application Summary : PEGDA-based hydrogel nanoparticles have been utilized for a wide range of applications including analytics, sensors, drug delivery, immune engineering, and biotechnology .
- Methods of Application : The degradation via ester hydrolysis of PEGDA-based hydrogel nanoparticles in water, varied pH conditions, and redox environments was analyzed using thermogravimetric analysis and mass spectrometry .
- Results : PEGDA-based nanoparticles display significant mass loss over time accompanied by negligible changes in hydrodynamic diameter, indicating a bulk mode of degradation .
Cytokine Production
- Scientific Field : Immunology .
- Application Summary : TEGDMA has been studied for its effect on cytokine production. It was found that TEGDMA affects the production of proinflammatory cytokines IL-1b, IL-6, IL-8, IL-18, and TNF-a .
- Methods of Application : Human peripheral blood mononuclear cells were exposed to TEGDMA for 24h in vitro. Bio-Plex ProTMassays were used for analysis and detection of cytokines .
- Results : The cytokine levels of IL-8, IL-18, GRO-a, and MCP-1 were significantly increased for both concentrations. IL-1b, IL-6, and TNF-a were only significantly increased in cultures exposed to 500lM TEGDMA .
Biomedical Engineering
- Scientific Field : Biomedical Engineering .
- Application Summary : PEGDA is extensively used in tissue engineering, drug delivery systems, and biosensors due to its biocompatibility .
- Methods of Application : The flexibility in controlling its mechanical and degradation properties makes PEGDA a popular choice for creating synthetic extracellular matrices, encapsulating cells, and developing controlled drug release systems .
- Results : PEGDA-based systems have shown promising results in various biomedical applications .
Optoelectronics
- Scientific Field : Optoelectronics .
- Application Summary : PEGDA is leveraged in the fabrication of optoelectronic devices due to its good optical properties .
- Methods of Application : PEGDA is used in the preparation of waveguides, holographic gratings, and other optoelectronic components .
- Results : Devices fabricated using PEGDA have shown good performance in various optoelectronic applications .
Microfabrication
- Scientific Field : Microfabrication .
- Application Summary : PEGDA is extensively used in the microfabrication of structures for microfluidic devices, lab-on-a-chip technology, and microreactors .
- Methods of Application : The ability to photopolymerize PEGDA allows for the creation of intricate structures via techniques such as stereolithography .
- Results : PEGDA-based microfabricated structures have shown promising results in various applications .
Adjuvant Properties
- Scientific Field : Immunology .
- Application Summary : TEGDMA has been studied for its adjuvant properties and effect on cytokine production .
- Methods of Application : Human peripheral blood mononuclear cells were exposed to TEGDMA for 24h in vitro. Bio-Plex ProTMassays were used for analysis and detection of cytokines .
- Results : The cytokine levels of IL-8, IL-18, GRO-a and MCP-1 were significantly increased for both concentrations. IL-1b, IL-6 and TNF-a was only significantly increased in cultures exposed to 500lM TEGDMA .
Gas Separation
- Scientific Field : Chemical Engineering .
- Application Summary : PEGDA can be used as an alloying agent to prepare polymer membranes for gas separation applications .
- Methods of Application : PEGDA is mixed with other polymers to create a composite membrane. The membrane’s properties can be tuned based on the ratios of PEGDA and other polymers .
- Results : PEGDA-based membranes have shown good performance in various gas separation applications .
Microfluidic Devices
- Scientific Field : Microfabrication .
- Application Summary : PEGDA is extensively used in the microfabrication of structures for microfluidic devices .
- Methods of Application : The ability to photopolymerize PEGDA allows for the creation of intricate structures via techniques such as stereolithography .
- Results : PEGDA-based microfabricated structures have shown promising results in various applications .
Safety And Hazards
将来の方向性
While specific future directions for Triethylene glycol dicaprylate were not found in the search results, it’s worth noting that research is ongoing into the properties and potential applications of similar compounds. For instance, studies have been conducted on the cytotoxicity of Triethylene glycol dimethacrylate on pulp cells, which could have implications for dental restorative materials .
特性
IUPAC Name |
2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGHMLJGPSVSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059334 | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylene glycol dicaprylate | |
CAS RN |
106-10-5 | |
| Record name | Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol dicaprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



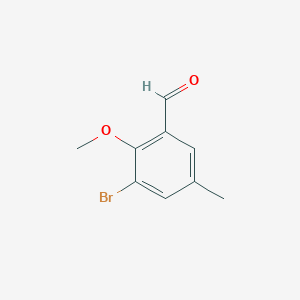

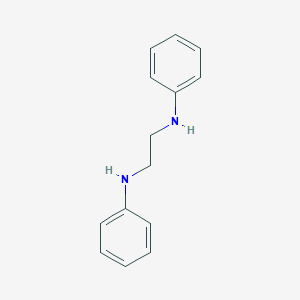
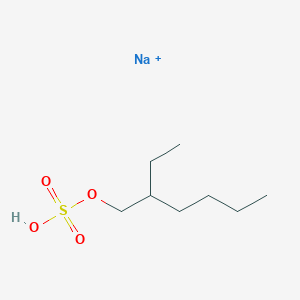
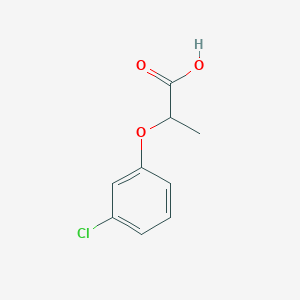
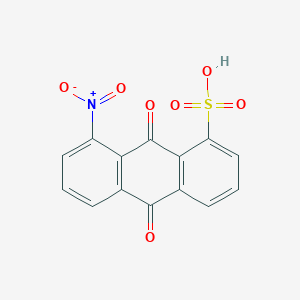
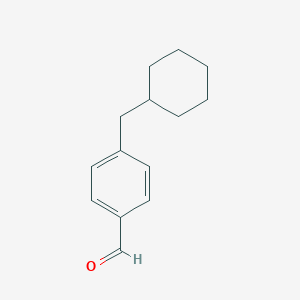
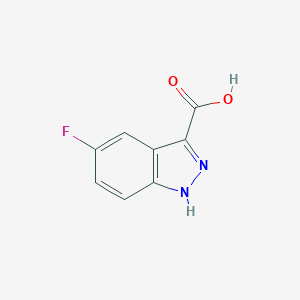
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
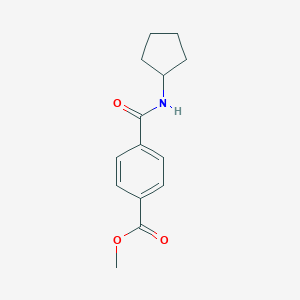
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
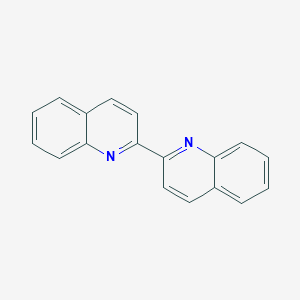
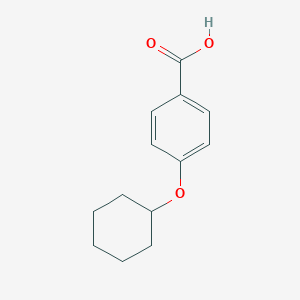
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)